molecular formula C10H14BrNO2S2 B5747609 1-[(5-bromo-2-thienyl)sulfonyl]azepane

1-[(5-bromo-2-thienyl)sulfonyl]azepane

Cat. No. B5747609
M. Wt: 324.3 g/mol
InChI Key: DBHBXJHNTUOBCO-UHFFFAOYSA-N
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Description

1-[(5-bromo-2-thienyl)sulfonyl]azepane, also known as BTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTA belongs to the class of compounds known as sulfonamides, which are widely used as antibacterial and antifungal agents. However, BTA has been found to exhibit a unique set of pharmacological properties that make it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-[(5-bromo-2-thienyl)sulfonyl]azepane is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 1-[(5-bromo-2-thienyl)sulfonyl]azepane has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells and is involved in promoting tumor growth. 1-[(5-bromo-2-thienyl)sulfonyl]azepane has also been found to inhibit the activity of histone deacetylases, which play a key role in regulating gene expression and are often dysregulated in cancer cells.
Biochemical and Physiological Effects:
1-[(5-bromo-2-thienyl)sulfonyl]azepane has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, 1-[(5-bromo-2-thienyl)sulfonyl]azepane has been found to exhibit anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 1-[(5-bromo-2-thienyl)sulfonyl]azepane has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(5-bromo-2-thienyl)sulfonyl]azepane in lab experiments is its potent activity against cancer cells, making it a valuable tool for studying the mechanisms of cancer cell proliferation and survival. 1-[(5-bromo-2-thienyl)sulfonyl]azepane is also relatively easy to synthesize and purify, making it a viable option for large-scale production. However, one of the limitations of using 1-[(5-bromo-2-thienyl)sulfonyl]azepane in lab experiments is its potential toxicity, as it has been found to exhibit cytotoxic effects on normal cells at high concentrations.

Future Directions

There are several potential future directions for the research and development of 1-[(5-bromo-2-thienyl)sulfonyl]azepane. One area of research is in the development of novel anticancer drugs based on the structure of 1-[(5-bromo-2-thienyl)sulfonyl]azepane. Researchers are also exploring the potential of 1-[(5-bromo-2-thienyl)sulfonyl]azepane in the treatment of other diseases, such as inflammatory and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-[(5-bromo-2-thienyl)sulfonyl]azepane and its potential side effects.

Synthesis Methods

The synthesis of 1-[(5-bromo-2-thienyl)sulfonyl]azepane involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with azepane in the presence of a base. The reaction proceeds via nucleophilic substitution, and the resulting product is purified through column chromatography. The synthesis of 1-[(5-bromo-2-thienyl)sulfonyl]azepane has been optimized to provide high yields and purity, making it a viable option for large-scale production.

Scientific Research Applications

1-[(5-bromo-2-thienyl)sulfonyl]azepane has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of cancer. 1-[(5-bromo-2-thienyl)sulfonyl]azepane has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 1-[(5-bromo-2-thienyl)sulfonyl]azepane works by inhibiting the proliferation of cancer cells and inducing apoptosis, making it a promising candidate for the development of novel anticancer drugs.

properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S2/c11-9-5-6-10(15-9)16(13,14)12-7-3-1-2-4-8-12/h5-6H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHBXJHNTUOBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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